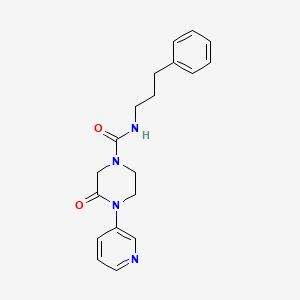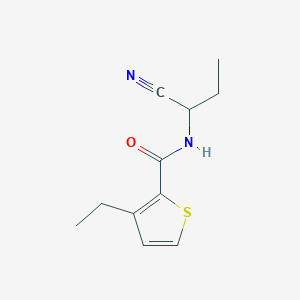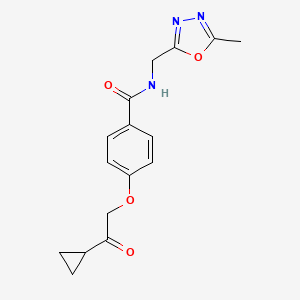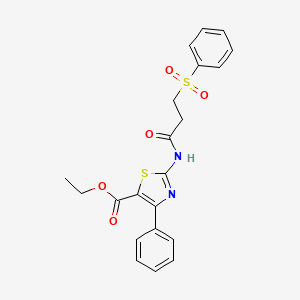
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neuroprotective Applications
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate: has shown potential in the field of neuroprotection. Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression by reducing neuronal death. This compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties, particularly in human microglia and neuronal cell models. It has demonstrated significant promise in reducing the expression of endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, which are critical in the context of neurodegenerative diseases .
Anti-neuroinflammatory Agent
Inflammation of the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its efficacy in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. These findings suggest that it could be developed as an anti-neuroinflammatory agent, offering therapeutic potential for diseases characterized by neuroinflammation .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include the compound being analyzed, have been associated with antitumor and cytotoxic activities. Research has indicated that certain thiazole-based compounds can exhibit potent effects on human tumor cell lines, including prostate cancer. This suggests that Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate may hold potential as a candidate for cancer treatment, particularly in the development of new antineoplastic drugs .
Antimicrobial and Antifungal Properties
Thiazoles have been recognized for their antimicrobial and antifungal properties. As a thiazole derivative, this compound could be explored for its effectiveness against various microbial and fungal pathogens. This application is particularly relevant in the search for new antibiotics and antifungal agents in the face of rising drug resistance .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory activities of thiazole derivatives have been well-documented. This compound could potentially be used in the development of new pain relief medications that target inflammation as a source of pain. Its efficacy in this area could lead to treatments with fewer side effects compared to current options .
Neurotransmitter Synthesis
Given the role of thiazoles in the synthesis of neurotransmitters such as acetylcholine, this compound could be investigated for its impact on neurotransmitter levels. This application has implications for the treatment of neurological disorders where neurotransmitter imbalance is a factor .
将来の方向性
Based on the findings, thiazolyl benzenesulfonamide-5-carboxylates, which include Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .
特性
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRVROPKGUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

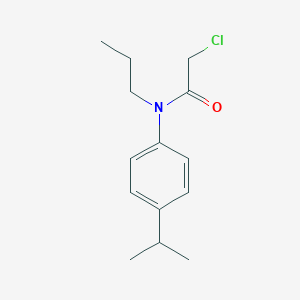
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

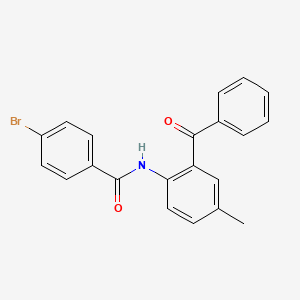
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
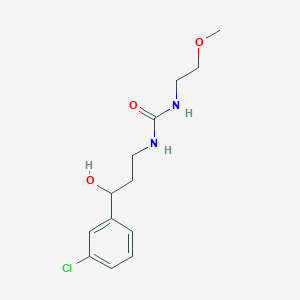

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
